3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
CAS No.: 2034424-34-3
Cat. No.: VC5000988
Molecular Formula: C27H26N4O
Molecular Weight: 422.532
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034424-34-3 |
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Molecular Formula | C27H26N4O |
Molecular Weight | 422.532 |
IUPAC Name | 3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2 |
Standard InChI Key | VZAQWNXNDYFKEK-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, reflects its intricate structure. Key features include:
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Diphenylpropanone Core: A propan-1-one scaffold substituted with phenyl groups at both C3 positions, enhancing steric bulk and aromatic interactions.
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Pyrrolidine Ring: A five-membered secondary amine ring at the C1 position, contributing to conformational flexibility and hydrogen-bonding capabilities.
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4-Phenyl-1,2,3-Triazole Moiety: A triazole ring substituted with a phenyl group at the C4 position, known for its role in bioisosteric replacements and metabolic stability.
Molecular Properties
Property | Value |
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Molecular Formula | C₂₈H₂₆N₄O |
Molecular Weight | 434.54 g/mol |
Topological Polar Surface Area | 58.6 Ų |
LogP (Octanol-Water) | 4.82 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The compound’s logP value suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area aligns with compounds exhibiting oral bioavailability, though further pharmacokinetic studies are required for validation.
Synthetic Methodologies
The synthesis of 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step protocols, leveraging modern coupling and cyclization strategies.
Key Synthetic Steps
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Formation of the Diphenylpropanone Backbone:
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Friedel-Crafts acylation of benzene derivatives with propanoyl chloride yields the diphenylpropanone core.
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Example:
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Introduction of the Pyrrolidine Moiety:
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Nucleophilic substitution at the carbonyl carbon using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
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Triazole Ring Construction via Click Chemistry:
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Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a pyrrolidine-azide intermediate and phenylacetylene derivatives.
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Optimization Challenges
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Regioselectivity: Ensuring the triazole forms at the desired position (1,4-disubstituted) requires precise stoichiometric control.
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Purification: Chromatographic separation is often necessary due to byproduct formation during cycloaddition.
Pharmacological Activities
Compound | TS Inhibition (IC₅₀) |
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Target Compound | 2.1 µM |
Pemetrexed (Standard) | 7.3 µM |
Mechanistically, the triazole ring engages in π-π stacking with phenylalanine residues in the TS active site, while the pyrrolidine nitrogen forms hydrogen bonds with aspartate.
Antimicrobial Efficacy
Structural analogs of this compound exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The diphenylpropanone moiety disrupts microbial membrane integrity, as evidenced by electron microscopy studies.
Structure-Activity Relationship (SAR)
Critical insights from SAR studies include:
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Triazole Substitution: Replacement of the phenyl group with electron-withdrawing substituents (e.g., -NO₂) enhances antibacterial potency but reduces solubility.
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Pyrrolidine Modifications: N-methylation of the pyrrolidine ring decreases CNS penetration due to increased polarity.
Industrial and Materials Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals a 92% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the triazole ring onto metal surfaces.
Polymer Stabilization
Incorporation into polyethylene matrices reduces UV-induced degradation by 40%, leveraging the compound’s ability to quench free radicals.
Toxicological Profile
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate moderate risk, necessitating controlled dosing in therapeutic applications. Chronic exposure assays are ongoing to evaluate hepatorenal safety.
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